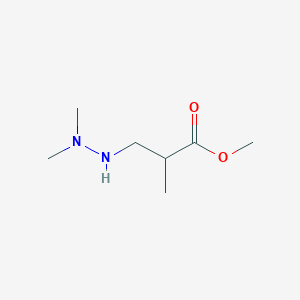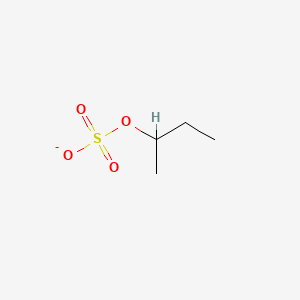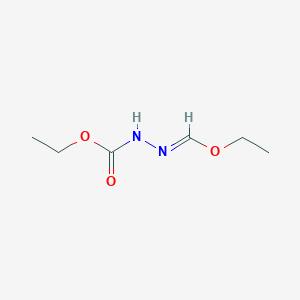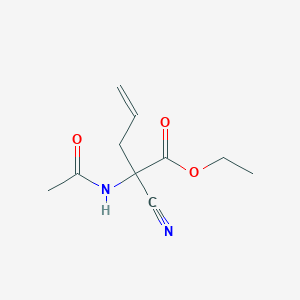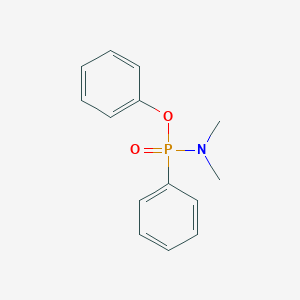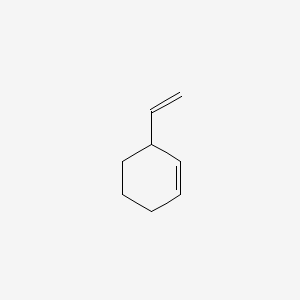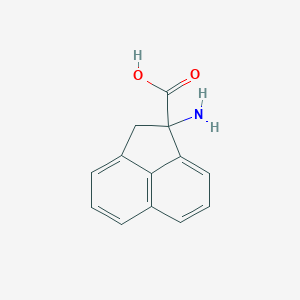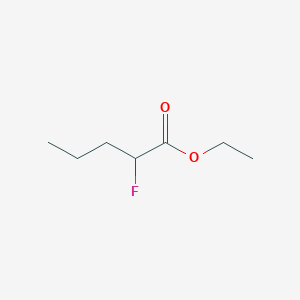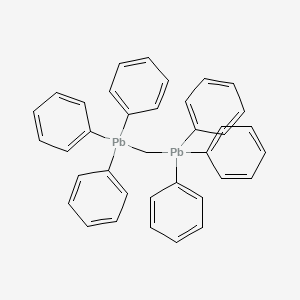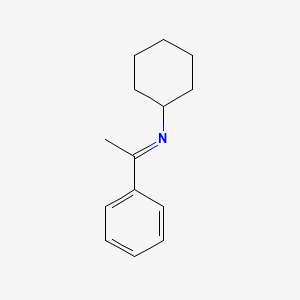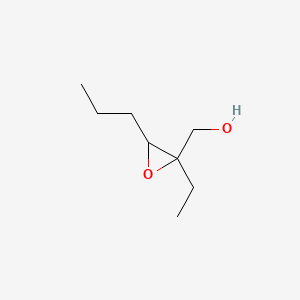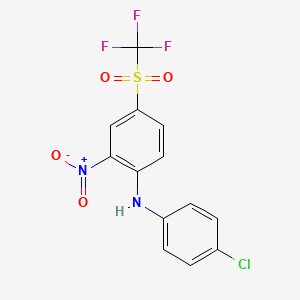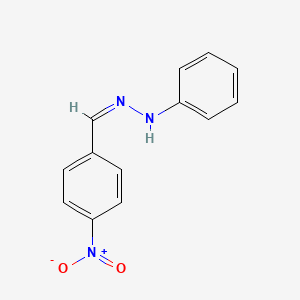
1-(4-Nitrobenzylidene)-2-phenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-nitrophenyl)methylideneamino]aniline is a Schiff base compound derived from the condensation of 4-nitrobenzaldehyde and aniline Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-nitrophenyl)methylideneamino]aniline typically involves the condensation reaction between 4-nitrobenzaldehyde and aniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 4-nitrobenzaldehyde in ethanol.
- Add aniline to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
Industrial production of N-[(4-nitrophenyl)methylideneamino]aniline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-nitrophenyl)methylideneamino]aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Reduction: N-[(4-aminophenyl)methylideneamino]aniline.
Oxidation: N-[(4-nitrosophenyl)methylideneamino]aniline or N-[(4-nitrophenyl)methylideneamino]aniline.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
N-[(4-nitrophenyl)methylideneamino]aniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Studied for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N-[(4-nitrophenyl)methylideneamino]aniline involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The presence of the nitro group allows for redox reactions, contributing to its antimicrobial properties. The Schiff base structure facilitates interactions with enzymes and proteins, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
N-[(4-nitrophenyl)methylideneamino]aniline can be compared with other Schiff base compounds, such as:
N-[(4-methoxyphenyl)methylideneamino]aniline: Similar structure but with a methoxy group instead of a nitro group, leading to different electronic properties and reactivity.
N-[(4-chlorophenyl)methylideneamino]aniline:
N-[(4-aminophenyl)methylideneamino]aniline: The reduction product of N-[(4-nitrophenyl)methylideneamino]aniline, with different biological and chemical properties.
Propriétés
Numéro CAS |
2829-27-8 |
|---|---|
Formule moléculaire |
C13H11N3O2 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
N-[(Z)-(4-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H11N3O2/c17-16(18)13-8-6-11(7-9-13)10-14-15-12-4-2-1-3-5-12/h1-10,15H/b14-10- |
Clé InChI |
IXMQSJMHAYPXSV-UVTDQMKNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N/N=C\C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


